Imidazopyridazine derivative 7
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Overview
Description
Imidazopyridazine derivative 7 is a member of the imidazopyridazine family, which are fused heterocycles similar to purines but with a pyridazine ring replacing the pyrimidine ring in purines . These compounds have been primarily studied for their kinase inhibition activity, making them potential candidates for anticancer and antimalarial agents . Additionally, imidazopyridazines have shown promise in treating various conditions such as epilepsy, allergies, and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridazine derivative 7 typically involves the formation of the imidazopyridazine ring system. One common method is the cyclocondensation of 3-amino-6-chloropyridazine with bromoacetaldehyde diethylacetal . This reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol . The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of imidazopyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Imidazopyridazine derivative 7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Scientific Research Applications
Imidazopyridazine derivative 7 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazopyridazine derivative 7 primarily involves the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and the replication of malaria parasites . Additionally, it may interact with other molecular targets, such as ion channels and receptors, to exert its anticonvulsant and antiallergic effects .
Comparison with Similar Compounds
Imidazopyridine derivatives: These compounds have a similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness: Imidazopyridazine derivative 7 is unique due to its specific ring structure and the presence of a pyridazine ring, which imparts distinct chemical and biological properties . Its ability to inhibit kinases and its broad range of pharmacological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26F3N5O2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[8-tert-butyl-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C24H26F3N5O2/c1-22(2,3)16-12-17(14-6-8-15(9-7-14)24(25,26)27)30-32-13-18(29-19(16)32)20(33)31-11-10-28-21(34)23(31,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,28,34) |
InChI Key |
GVNHDAXNAQFWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)C(F)(F)F)C(C)(C)C)C |
Origin of Product |
United States |
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